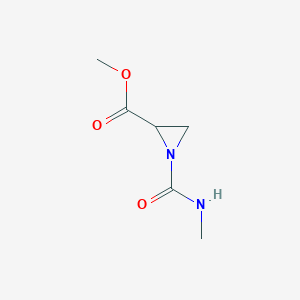
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate, also known as MCA, is an organic compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. MCA is a small molecule that contains an aziridine ring and a carbamate group, which makes it a versatile building block for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have anticancer activity by inducing apoptosis in cancer cells. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have insecticidal activity against various pests. In material science, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has also been shown to have insecticidal activity by disrupting the nervous system of insects.
Biochemische Und Physiologische Effekte
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have low toxicity in vitro and in vivo studies. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have good biocompatibility and biodegradability, which makes it a potential candidate for drug delivery systems. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has also been shown to have low environmental toxicity, which makes it a potential candidate for insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments include its versatility as a building block for the synthesis of various compounds, its low toxicity, and its good biocompatibility and biodegradability. The limitations of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments include its low solubility in water, which can limit its use in aqueous solutions, and its high cost compared to other building blocks.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate. One direction is to study its potential applications in drug delivery systems for the treatment of various diseases. Another direction is to study its potential applications in agriculture as a safe and effective insecticide. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate and its potential applications in material science.
Synthesemethoden
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be synthesized by reacting methyl carbamate with glyoxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction followed by cyclization to form the aziridine ring. The yield of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Eigenschaften
CAS-Nummer |
100804-15-7 |
|---|---|
Produktname |
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)8-3-4(8)5(9)11-2/h4H,3H2,1-2H3,(H,7,10) |
InChI-Schlüssel |
VHBJVWJOXLJVDY-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)OC |
Kanonische SMILES |
CNC(=O)N1CC1C(=O)OC |
Synonyme |
2-Aziridinecarboxylicacid,1-[(methylamino)carbonyl]-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



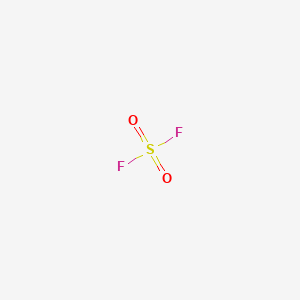
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
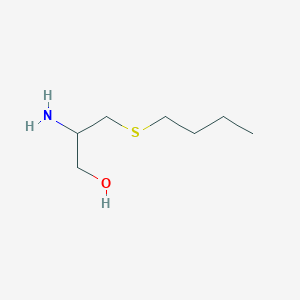
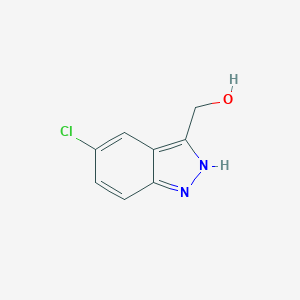
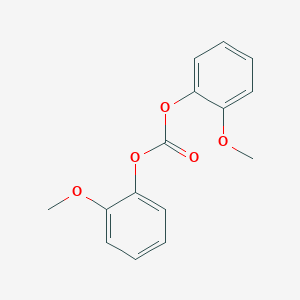
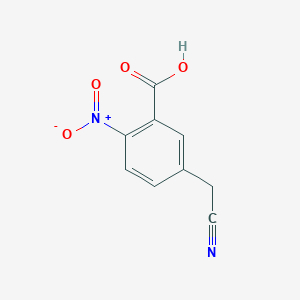
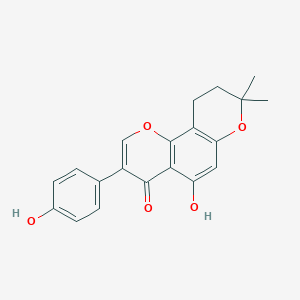
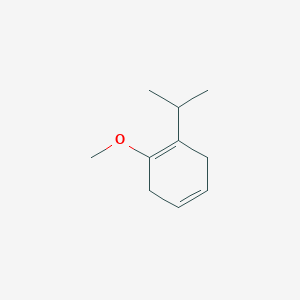
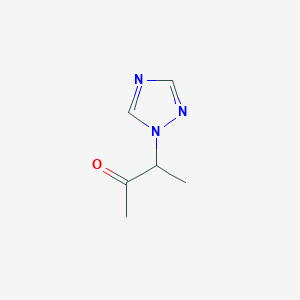
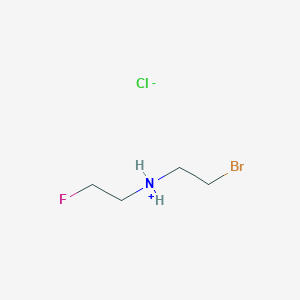
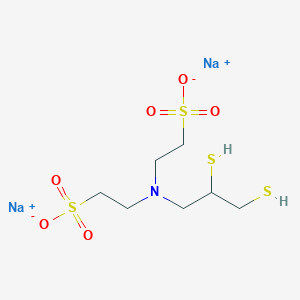
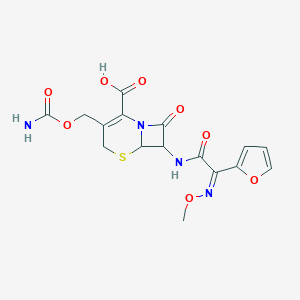
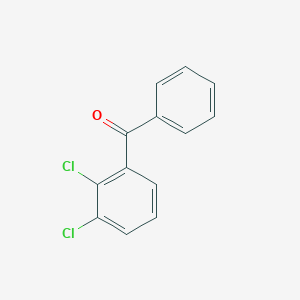
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)